REACTION_SMILES
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[CH3:17][C:18](=[O:19])[OH:20].[CH:1]([CH3:2])([CH3:3])[NH:4][c:5]1[cH:6][cH:7][c:8]([O:11][CH3:12])[cH:9][cH:10]1.[Na:13][O:14][C:15]#[N:16]>>[CH:1]([CH3:2])([CH3:3])[N:4]([c:5]1[cH:6][cH:7][c:8]([O:11][CH3:12])[cH:9][cH:10]1)[C:15](=[O:14])[NH2:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(NC(C)C)cc1
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Name
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N#CO[Na]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CO[Na]
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Name
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Type
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product
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Smiles
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COc1ccc(N(C(N)=O)C(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |